

Spectroscopic Profile of 1,1'-Carbonyldiimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1,1'-Carbonyldiimidazole

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This technical guide provides an in-depth overview of the spectroscopic data for **1,1'-Carbonyldiimidazole** (CDI), a widely used reagent in organic synthesis, particularly in peptide coupling and the formation of esters, amides, and carbamates.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,1'-Carbonyldiimidazole**, both ^1H and ^{13}C NMR spectra provide characteristic signals corresponding to its unique symmetric structure.

^1H NMR Data

The proton NMR spectrum of **1,1'-Carbonyldiimidazole** is characterized by three distinct signals in the aromatic region, corresponding to the three different protons on the imidazole rings.

Chemical Shift (δ) ppm	Solvent	Multiplicity	Assignment
8.15 - 8.16	CDCl ₃	s	H-2
7.43 - 7.44	CDCl ₃	s	H-5
7.10	CDCl ₃	s	H-4

Table 1: ¹H NMR Spectroscopic Data for **1,1'-Carbonyldiimidazole**.[\[2\]](#)

¹³C NMR Data

The carbon NMR spectrum shows four signals, one for the carbonyl carbon and three for the imidazole ring carbons.

Chemical Shift (δ) ppm	Solvent	Assignment
148.1	CDCl ₃	C=O (Carbonyl)
137.3	CDCl ₃	C-2
131.2	CDCl ₃	C-5
117.2	CDCl ₃	C-4

Table 2: ¹³C NMR Spectroscopic Data for **1,1'-Carbonyldiimidazole**.[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,1'-Carbonyldiimidazole** is dominated by a strong absorption band corresponding to the carbonyl group.

Frequency (cm ⁻¹)	Technique	Assignment
~1740	KBr Pellet / ATR	C=O (Carbonyl) stretching
~3100-3150	KBr Pellet / ATR	C-H (aromatic) stretching
~1300-1500	KBr Pellet / ATR	C-N stretching and ring vibrations

Table 3: Key IR Absorption Bands for **1,1'-Carbonyldiimidazole**. The availability of FTIR spectra for **1,1'-Carbonyldiimidazole** is confirmed through various sources, often obtained using techniques like KBr pellets or ATR.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The mass spectrum of **1,1'-Carbonyldiimidazole** shows a prominent molecular ion peak at an m/z of 162, consistent with its molecular formula C₇H₆N₄O.[\[7\]](#)[\[8\]](#) The fragmentation pattern is a key identifier.

m/z	Relative Intensity (%)	Assignment
162	55.7	[M] ⁺ (Molecular Ion)
135	11.4	[M - HCN] ⁺
120	38.0	[M - N ₂ CO] ⁺
95	28.6	[C ₄ H ₃ N ₂ O] ⁺
68	100.0	[C ₃ H ₄ N ₂] ⁺ (Imidazole)
41	10.6	[C ₂ H ₃ N] ⁺
40	37.9	[C ₂ H ₂ N] ⁺

Table 4: Mass Spectrometry Fragmentation Data for **1,1'-Carbonyldiimidazole**.[\[4\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **1,1'-Carbonyldiimidazole** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **Instrument:** A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[\[2\]](#)[\[7\]](#)[\[9\]](#)
- **^1H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans are required due to the lower natural abundance of ^{13}C . Key parameters include a 30-45° pulse angle, a wider spectral width, and a relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** A small amount of **1,1'-Carbonyldiimidazole** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (ATR):** A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.[\[4\]](#)
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer is used.[\[4\]](#)
- **Data Acquisition:** A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum

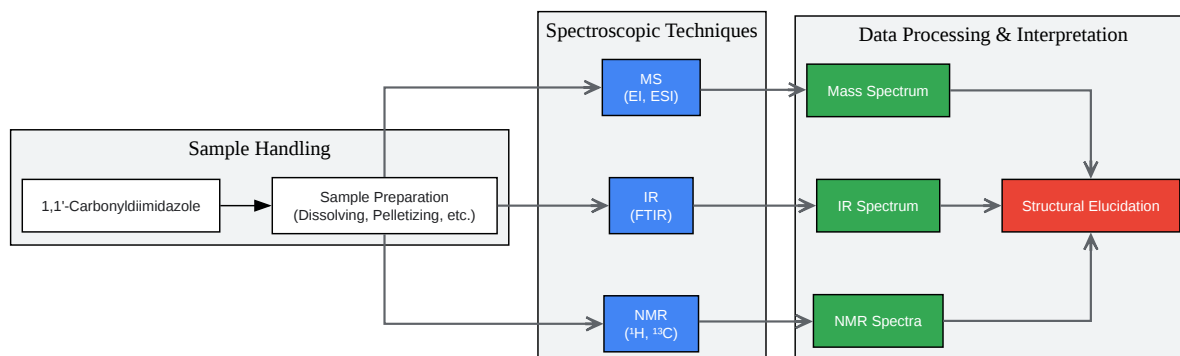
is recorded. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.^[3]
- **Ionization:** Electron Impact (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.^[7] Electrospray ionization (ESI) can also be used, particularly in LC-MS applications.^[9]
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z .

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1'-Carbonyldiimidazole**.



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A generalized workflow for the spectroscopic analysis of **1,1'-Carbonyldiimidazole**.

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